D-Klvffa -

D-Klvffa

Catalog Number: EVT-12520498
CAS Number:
Molecular Formula: C38H57N7O7
Molecular Weight: 723.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Klvffa is a synthetic peptide that has garnered attention in the field of Alzheimer's disease research due to its ability to inhibit the aggregation of Amyloid-β peptides, a hallmark of the disease. This compound is classified as a D-amino acid peptide, which provides it with unique stability and resistance to enzymatic degradation compared to its L-amino acid counterparts. The primary source of D-Klvffa is through solid-phase peptide synthesis, a widely used method for producing peptides in research and pharmaceutical applications.

Synthesis Analysis

Methods

D-Klvffa is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The synthesis typically employs reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation under controlled conditions.

Technical Details

The synthesis process includes:

  • Coupling Reagents: DIC and HOBt are used to activate the carboxyl group of the amino acids for coupling.
  • Inert Atmosphere: The reactions are usually conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature Control: Specific temperatures are maintained to optimize coupling efficiency and yield.

After synthesis, the peptide is cleaved from the resin, and protecting groups are removed to yield the final product in high purity.

Molecular Structure Analysis

Structure

The molecular structure of D-Klvffa is characterized by its sequence of amino acids, specifically designed to interact with Amyloid-β peptides. The InChI representation for D-Klvffa is:

InChI 1S C38H57N7O7 c1 23 2 20 29 42 33 46 28 40 18 12 13 19 39 36 49 45 32 24 3 4 37 50 44 31 22 27 16 10 7 11 17 27 35 48 43 30 21 26 14 8 6 9 15 26 34 47 41 25 5 38 51 52 h6 11 14 17 23 25 28 32H 12 13 18 22 39 40H2 1 5H3 H 41 47 H 42 46 H 43 48 H 44 50 H 45 49 H 51 52 t25 28 29 30 31 32 m1 s1\text{InChI 1S C38H57N7O7 c1 23 2 20 29 42 33 46 28 40 18 12 13 19 39 36 49 45 32 24 3 4 37 50 44 31 22 27 16 10 7 11 17 27 35 48 43 30 21 26 14 8 6 9 15 26 34 47 41 25 5 38 51 52 h6 11 14 17 23 25 28 32H 12 13 18 22 39 40H2 1 5H3 H 41 47 H 42 46 H 43 48 H 44 50 H 45 49 H 51 52 t25 28 29 30 31 32 m1 s1}

The InChI Key for D-Klvffa is MHTAOFNATLIOTI-XMPJBLIUSA-N.

Data

The molecular formula is C38H57N7O7C_{38}H_{57}N_{7}O_{7}, indicating a relatively complex structure typical for peptides involved in biological interactions.

Chemical Reactions Analysis

Reactions

D-Klvffa primarily undergoes peptide bond formation during its synthesis. Under standard conditions, it does not typically participate in oxidation or reduction reactions but can engage in hydrogen bonding and hydrophobic interactions with other molecules.

Technical Details

Key reagents involved in the reactions include:

  • DIC and HOBt for coupling.

The major product formed during synthesis is the peptide itself. After cleavage from the resin and removal of protecting groups, D-Klvffa is obtained as a pure compound.

Mechanism of Action

D-Klvffa functions by binding specifically to Amyloid-β peptides and inhibiting their aggregation into fibrils. The interaction occurs at specific residues within the Amyloid sequence (notably KLVFF), preventing the formation of β-sheet structures that are characteristic of amyloid fibrils. This mechanism is crucial in mitigating the pathological processes associated with Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical Properties

D-Klvffa is typically presented as a white powder or crystalline solid. Its solubility varies depending on the solvent used but generally exhibits good solubility in aqueous solutions due to its peptide nature.

Chemical Properties

The compound's stability is enhanced by its D-amino acid configuration, making it less susceptible to proteolytic degradation compared to L-amino acid peptides. This stability allows for longer-lasting effects in biological systems.

Applications

D-Klvffa has significant applications in scientific research:

  1. Alzheimer's Disease Research: It serves as an inhibitor of Amyloid-β aggregation, aiding in studies aimed at understanding and potentially treating Alzheimer's disease.
  2. Protein Aggregation Studies: The compound is utilized as a model system to investigate the aggregation behavior of peptides and proteins.
  3. Neurodegenerative Disease Research: Its properties make it relevant in broader studies related to neurodegenerative diseases beyond Alzheimer's.

Recent studies have shown that modifications of D-Klvffa (such as acetylation or amidation) enhance its inhibitory effects on Amyloid aggregation, further expanding its potential therapeutic applications .

Properties

Product Name

D-Klvffa

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

Molecular Formula

C38H57N7O7

Molecular Weight

723.9 g/mol

InChI

InChI=1S/C38H57N7O7/c1-23(2)20-29(42-33(46)28(40)18-12-13-19-39)36(49)45-32(24(3)4)37(50)44-31(22-27-16-10-7-11-17-27)35(48)43-30(21-26-14-8-6-9-15-26)34(47)41-25(5)38(51)52/h6-11,14-17,23-25,28-32H,12-13,18-22,39-40H2,1-5H3,(H,41,47)(H,42,46)(H,43,48)(H,44,50)(H,45,49)(H,51,52)/t25-,28-,29-,30-,31-,32-/m1/s1

InChI Key

MHTAOFNATLIOTI-XMPJBLIUSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.